molecular formula C17H17ClFNO B11597938 6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11597938
M. Wt: 305.8 g/mol
InChI Key: JNGGNXNERDFEQR-UHFFFAOYSA-N
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Description

6-Chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that contains a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 2-amino-4,6-dimethylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the benzoxazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazine derivatives.

Scientific Research Applications

6-Chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The benzoxazine ring structure makes it a candidate for the development of advanced materials such as polymers and resins.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-[(4-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
  • 6-Chloro-3-[(4-bromophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
  • 6-Chloro-3-[(4-methylphenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Uniqueness

The presence of the fluorine atom in 6-chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s pharmacokinetic profile and make it a more attractive candidate for drug development compared to its analogs.

Properties

Molecular Formula

C17H17ClFNO

Molecular Weight

305.8 g/mol

IUPAC Name

6-chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C17H17ClFNO/c1-11-7-16-15(12(2)17(11)18)9-20(10-21-16)8-13-3-5-14(19)6-4-13/h3-7H,8-10H2,1-2H3

InChI Key

JNGGNXNERDFEQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CO2)CC3=CC=C(C=C3)F)C(=C1Cl)C

Origin of Product

United States

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